

Application Notes and Protocols for Cy5 Labeling in Microarrays

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Compound of Interest		
	3H-Indolium, 2-[3-[1-(5-	
	carboxypentyl)-1,3-dihydro-3,3-	
Compound Name:	dimethyl-5-sulfo-2H-indol-2-	
	ylidene]-1-propen-1-yl]-1-ethyl-3,3-	
	dimethyl-5-sulfo-, inner salt	
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For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy5 in Microarray Applications

Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, widely utilized in microarray technology for the labeling of DNA and proteins. Its fluorescence emission in the farred region of the spectrum (typically with an excitation maximum around 646 nm and an emission maximum around 662 nm) minimizes background fluorescence from biological samples, leading to an improved signal-to-noise ratio.[1] Cy5 is a popular choice for dual-channel microarray experiments, often paired with Cy3, due to their minimal spectral overlap, which allows for simultaneous detection of two different samples on the same array.[2] However, researchers should be aware of Cy5's sensitivity to environmental factors, particularly ozone, which can lead to signal degradation.[2][3]

Key Properties and Quantitative Data of Cy5

The performance of Cy5 in microarray experiments is influenced by its photophysical and chemical properties. The following tables summarize key quantitative data for Cy5.



Property	Value	Reference
Excitation Maximum	~646 nm	[1]
Emission Maximum	~662 nm	[1]
Molar Extinction Coefficient	250,000 M ⁻¹ cm ⁻¹	[1]
Quantum Yield	~0.20 - 0.28	[1][4]

Table 1: Photophysical Properties of Cy5.

Condition	Observation	Reference
Exposure to 15 ppb ozone for 30 minutes	30% loss in fluorescence intensity	[2]
Exposure to 30 ppb ozone for 150 minutes	89% reduction in signal intensity	[2]
Storage at -20°C in an airtight container	Signals on antibody microarrays are stable for at least 30 days	[3]

Table 2: Signal Stability and Photostability of Cy5.

Experimental Protocols

I. DNA Labeling with Cy5 for Microarrays

This protocol describes the labeling of genomic DNA using a random priming method with Cy5-dUTP.

Materials:

- Genomic DNA (fragmented to 500-1000 bp)
- Random hexamer primers (Pd(N)6)
- Klenow fragment of DNA polymerase



- 10X Klenow buffer
- 10X dNTP mix (dATP, dCTP, dGTP; without dTTP)
- Cy5-dUTP
- 0.5M EDTA, pH 8.0
- Nuclease-free water
- Microcon-30 filtration units

Protocol:

- Primer Annealing:
 - In a microcentrifuge tube, mix:
 - 1 μg fragmented genomic DNA
 - 2 μl random hexamers (5 mg/ml)
 - Nuclease-free water to a final volume of 20 μl
 - Heat the mixture to 95°C for 2 minutes, then immediately place on ice for 5 minutes.
- Labeling Reaction:
 - On ice, add the following to the DNA/primer mix:
 - 5 μl 10X Klenow buffer
 - 5 μl 10X dNTP mix
 - 17 μl Nuclease-free water
 - Add 1.5-2 μl of Cy5-dUTP and 1 μl of Klenow DNA polymerase (50 U/μl).[5]
 - Incubate the reaction at 37°C for 2-6 hours in the dark.[5]



- Reaction Termination:
 - Stop the reaction by adding 2.5 μl of 0.5M EDTA, pH 8.0.[5]
- Purification of Labeled DNA:
 - Add 470 μl of nuclease-free water to the labeling reaction.
 - Transfer the diluted sample to a Microcon-30 filtration unit.
 - Centrifuge at 12,000 rpm for 8-10 minutes, or until the volume is reduced to 20-30 μl.
 - $\circ~$ Wash the column by adding 450 μl of nuclease-free water and repeating the centrifugation.
 - \circ Perform a second wash with 450 μ l of nuclease-free water and concentrate the probe to less than 10 μ l.[5]
- Quantification (Optional but Recommended):
 - Measure the absorbance at 260 nm (for DNA) and 650 nm (for Cy5).
 - The degree of labeling can be estimated using the formula: Nucleotide/Dye ratio = 28.5 *
 OD260 / OD650.[6]

II. Protein Labeling with Cy5 for Microarrays

Two common methods for labeling proteins with Cy5 are through NHS ester chemistry, which targets primary amines, and maleimide chemistry, which targets free thiols.

This protocol is suitable for labeling proteins containing primary amino groups (e.g., lysine residues).

Materials:

- Protein sample (in an amine-free buffer like PBS)
- Cy5 NHS ester



- Anhydrous DMSO or DMF
- Conjugation buffer: 0.1 M sodium carbonate buffer, pH 9.3[7]
- Purification column (e.g., Sephadex G-25)[7]

Protocol:

- Protein Preparation:
 - Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/ml.[8] The optimal pH for the labeling reaction is between 8.3 and 8.5.[8][9]
- Dye Preparation:
 - Allow the vial of Cy5 NHS ester to warm to room temperature.
 - Dissolve the dye in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/ml).[10]
- Labeling Reaction:
 - Add the protein solution to the vial of dissolved Cy5 NHS ester. A molar excess of 8-fold of the dye to the protein is a good starting point for mono-labeling.[8]
 - Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[9]
- · Purification of Labeled Protein:
 - Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[7][10]
 - Collect the colored fractions corresponding to the labeled protein.

This protocol is designed for proteins with available cysteine residues (free thiols).

Materials:



- Protein sample
- Cy5 maleimide
- Anhydrous DMSO
- Labeling buffer: 50 mM phosphate or HEPES, pH 6.5-7.5[1]
- (Optional) TCEP (Tris(2-carboxyethyl)phosphine) for reducing disulfide bonds
- Quenching reagent (e.g., β-mercaptoethanol or cysteine)
- Purification column

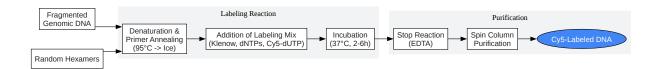
Protocol:

- Protein Preparation:
 - Dissolve the protein in the labeling buffer. Avoid buffers containing primary amines or other thiols.[1]
 - If necessary to reduce disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[11] It is crucial to remove the TCEP before adding the maleimide dye.[12]
- Dye Preparation:
 - Equilibrate the Cy5 maleimide to room temperature.
 - Prepare a 10 mM stock solution in anhydrous DMSO.[1][11]
- Labeling Reaction:
 - Add the Cy5 maleimide solution dropwise to the protein solution to achieve a 2-5 fold molar excess of dye per cysteine residue.[1]
 - Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[11]
- Quenching and Purification:



- \circ Quench the reaction by adding an excess of a thiol-containing reagent like β -mercaptoethanol or cysteine.[1]
- Purify the labeled protein from unreacted dye and quenching reagent using a suitable method such as gel filtration.

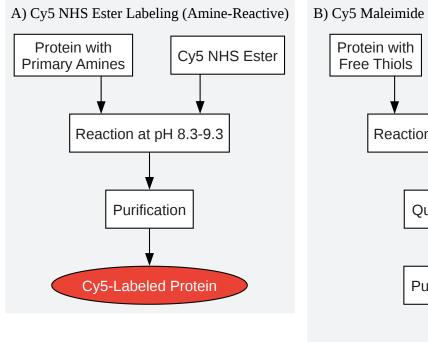
Visualizations

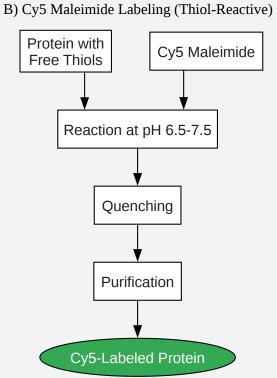


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Caption: Workflow for Cy5 labeling of DNA via random priming.



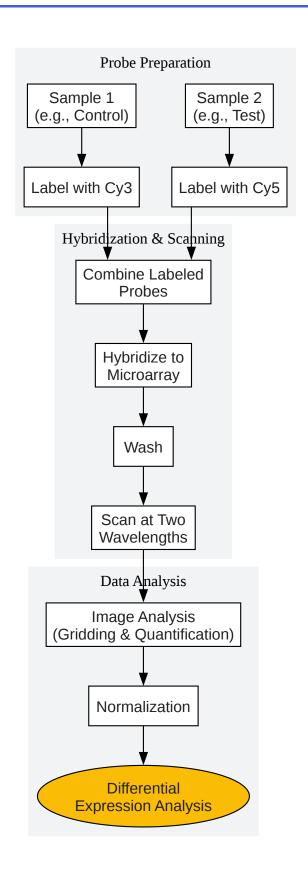




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Caption: Protein labeling workflows using Cy5 NHS ester and maleimide.





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